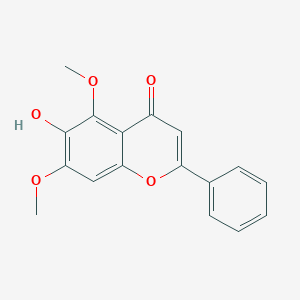
6-Hydroxy-5,7-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,7-dimethoxyflavone is a naturally occurring flavonoid compound found in various plants, including the Annonaceae family. This compound is known for its diverse biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C17H14O6 and is characterized by the presence of hydroxyl and methoxy groups on the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,7-dimethoxyflavone typically involves the following steps:
Starting Material: The synthesis often begins with chrysin, a simple and commercially available flavone.
Halogenation: Chrysin is halogenated to form 6,8-dibromochrysin.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
6-Hydroxy-5,7-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7-dimethoxyflavone involves the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances the cAMP/protein kinase A (PKA)-dependent inhibition of Akt signaling, ultimately reducing oxidative stress and inflammation . The compound also modulates protein turnover and mitochondrial biogenesis-related pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Comparison: 6-Hydroxy-5,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher inhibitory activity against calcium-mediated cell-cycle regulation and has potent anti-inflammatory effects .
Properties
CAS No. |
119892-40-9 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-13-15(17(21-2)16(14)19)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |
InChI Key |
YLSUKCVZCXUJBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |
Synonyms |
6-hydroxy-5,7-dimethoxy-flavone UFM24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


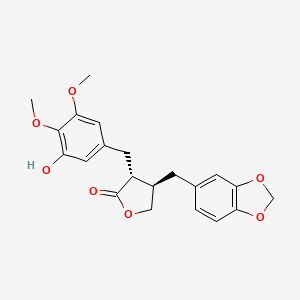
![1,3-Bis(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one](/img/structure/B1255999.png)
![(1R,5R,8Z)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1256001.png)
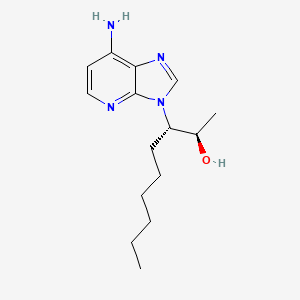

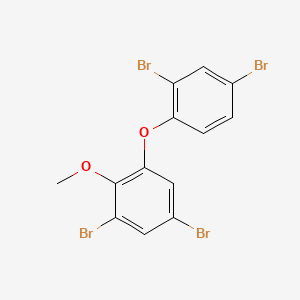
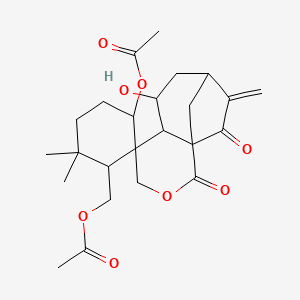
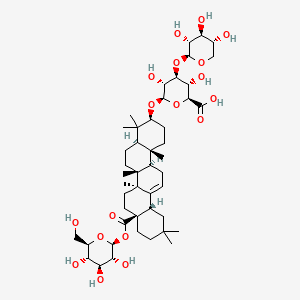

![2-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B1256012.png)
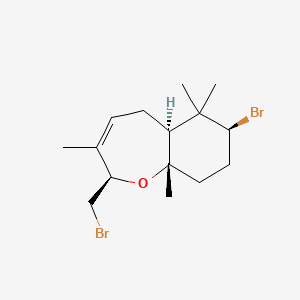
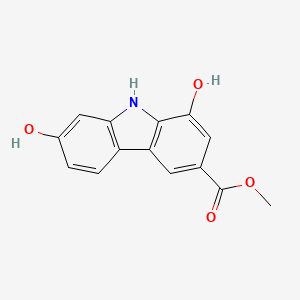
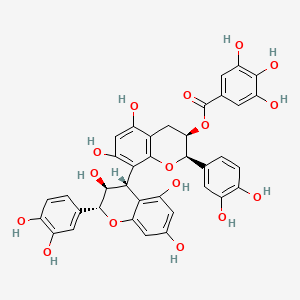
![(1S,5R,8E)-8-[(3,4-dichlorophenyl)methylene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1256021.png)
